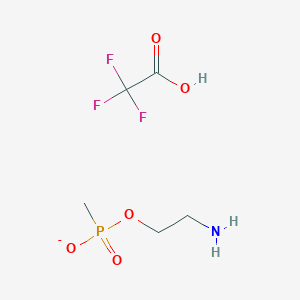

2-Aemp tfa

Beschreibung

Eigenschaften

IUPAC Name |

2-aminoethoxy(methyl)phosphinate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P.C2HF3O2/c1-8(5,6)7-3-2-4;3-2(4,5)1(6)7/h2-4H2,1H3,(H,5,6);(H,6,7)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQBFVSSBOQLIQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)([O-])OCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO5P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321882-95-5 | |

| Record name | 321882-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Aminoethylphosphonic Acid and Its Chemical Analogs

Established Synthetic Routes to 2-AEP Core Structures

The construction of the fundamental 2-AEP framework and its analogs relies on several powerful reactions in organophosphorus chemistry. These methods provide access to α-aminophosphonates and related phosphonic acid derivatives, which are crucial intermediates or direct precursors to 2-AEP.

Applications of the Kabachnik-Fields Reaction for α-Aminophosphonates in 2-AEP Synthesis

The Kabachnik-Fields reaction is a three-component condensation that provides a direct and efficient route to α-aminophosphonates. mdpi.comorganic-chemistry.org This reaction involves the combination of a carbonyl compound (an aldehyde or ketone), an amine (primary or secondary), and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602). rgmcet.edu.innih.gov The versatility of this reaction allows for the synthesis of a wide array of α-aminophosphonates, which are structural analogs of α-amino acids and key precursors for more complex structures. mdpi.comtandfonline.com

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, depending on the nature of the reactants. nih.gov One pathway involves the initial formation of an imine from the carbonyl and amine, followed by the nucleophilic addition of the phosphite (a process also known as the Pudovik reaction). rgmcet.edu.innih.gov Alternatively, the reaction can proceed via the formation of an α-hydroxyphosphonate, which is subsequently substituted by the amine. nih.gov The use of various catalysts, including Lewis acids like indium(III) chloride and magnesium perchlorate, can enhance reaction rates and yields. organic-chemistry.org Furthermore, environmentally friendly protocols have been developed using solvent-free conditions, often assisted by microwave irradiation, which can proceed without a catalyst. mdpi.comnih.gov

Table 1: Examples of Catalysts in the Kabachnik-Fields Reaction

| Reactants | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone, Amine, Dialkyl Phosphite | Magnesium Perchlorate | - | α-Aminophosphonate | organic-chemistry.org |

| Aldehyde/Ketone, Amine, Dialkyl Phosphite | Indium(III) Chloride | - | α-Aminophosphonate | organic-chemistry.org |

| Furfurylamine, Aromatic Aldehydes, Dialkyl Phosphites | Silica-gel-supported Iodine | Solvent-free, MW | α-(Furfurylamino)-alkylphosphonate | mdpi.com |

Pudovik Reaction and Hydrophosphonylation Strategies for Phosphonic Acid Derivatives

The Pudovik reaction specifically refers to the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across a C=N double bond of an imine to form an α-aminophosphonate. wikipedia.org This reaction is a key step in one of the mechanistic pathways of the Kabachnik-Fields condensation but can also be carried out as a two-component reaction using a pre-formed imine. organic-chemistry.orgrgmcet.edu.in This approach is often preferred when trying to achieve higher selectivity or when using substrates that might lead to side reactions in a three-component setup. organic-chemistry.org

Hydrophosphonylation is a broader term that encompasses the addition of a P-H bond across a double bond, including the C=O of aldehydes and ketones to form α-hydroxyphosphonates (an Abramov reaction) or the C=N of imines (Pudovik reaction). wikipedia.org These reactions are fundamental for creating the C-P bond essential for phosphonic acid derivatives. researchgate.net The reaction is typically catalyzed by bases, but enantioselective variants using chiral organocatalysts have been developed, expanding the utility of this method for producing optically active compounds. wikipedia.orgrsc.org

Michaelis-Arbuzov and Michaelis-Becker Approaches for Phosphonate (B1237965) Synthesis

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. chemeurope.comwikipedia.org It involves the reaction of a trialkyl phosphite with an alkyl halide. organic-chemistry.org The mechanism proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. chemeurope.comwikipedia.org A subsequent SN2 attack by the displaced halide on one of the alkoxy groups of the phosphonium salt yields the final phosphonate and an alkyl halide. wikipedia.org This method has been successfully applied to the synthesis of 2-AEP precursors. For example, diethyl phthalimido-ethylphosphonate can be synthesized via the Michaelis-Arbuzov reaction of N-(2-bromoethyl)phthalimide with triethyl phosphite. asianpubs.org Subsequent hydrolysis of the ester and deprotection of the amine yields 2-AEP.

The Michaelis-Becker reaction offers an alternative route, reacting a deprotonated hydrogen phosphonate (a phosphite anion) with an alkyl halide. wikipedia.org While often providing lower yields than the Michaelis-Arbuzov reaction, it is a valuable method, particularly for specific substrates. wikipedia.org Phase-transfer catalysis has been employed to improve the efficiency of the Michaelis-Becker reaction, especially for preparing phosphonates with bulky alkyl groups. tandfonline.comresearchgate.net

Table 2: Comparison of Michaelis-Arbuzov and Michaelis-Becker Reactions

| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |

|---|---|---|

| Phosphorus Reagent | Trialkyl phosphite | Dialkyl phosphite + Base |

| Mechanism | Initial SN2 attack by neutral phosphite | SN2 attack by phosphite anion |

| Byproduct | Alkyl halide | - |

| Typical Conditions | Often requires elevated temperatures (120-160 °C) | Base-mediated, can be done under phase-transfer conditions |

| Common Application | Widely used for phosphonate, phosphinate, and phosphine (B1218219) oxide synthesis | Alternative for phosphonate synthesis, can be advantageous for certain substrates |

Stereoselective Synthesis of Chiral 2-AEP Derivatives

The biological activity of aminophosphonates is often dependent on the absolute configuration at the chiral α-carbon. nih.gov Therefore, the development of methods for the stereoselective synthesis of chiral 2-AEP derivatives is a critical area of research.

Hydrolytic Kinetic Resolution Techniques for Enantiopure Aminophosphonates

Hydrolytic kinetic resolution (HKR) is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes a chiral catalyst to selectively hydrolyze one enantiomer of a substrate faster than the other, leaving the unreacted enantiomer in high enantiomeric excess. Chiral salen-cobalt complexes are particularly effective catalysts for the HKR of racemic epoxides. mdpi.comresearchgate.net

This strategy has been applied to the synthesis of enantiomerically enriched aminophosphonates. For instance, the HKR of racemic diethyl oxiran-2-ylphosphonate using a chiral Jacobsen-type cobalt catalyst can produce the corresponding enantiopure epoxyphosphonate and a diol. mdpi.comresearchgate.net The remaining enantiomerically pure epoxide can then be converted through a series of steps, such as ring-opening with an amine, hydrolysis, and deprotection, to yield optically active α-amino-β-hydroxyphosphonic acids, which are close structural analogs of 2-AEP. mdpi.com Similarly, lipase-catalyzed kinetic resolution of racemic phosphonate esters has been used to produce enantiomerically enriched hydroxyphosphonates and carboxyhydroxyphosphonates. mdpi.com

Table 3: Examples of Hydrolytic Kinetic Resolution

| Racemic Substrate | Catalyst/Enzyme | Products | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Diethyl 2,3-epoxypropylphosphonate | (R,R)-salen-Co(II)-OAc | (S)-Epoxide + (R)-Diol | >98% | researchgate.net |

| Diethyl oxiran-2-ylphosphonate | Jacobsen Cobalt Catalyst | (R)-2-amino-1-hydroxyethylphosphonic acid precursor | High | mdpi.com |

| Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | Candida rugosa lipase | (S)-ester + (R)-acid | >98% | mdpi.com |

| Dibutyl 1-butyryloxy-1-carboxymethylphosphonate | Burkholderia cepacia lipase | (S)-ester + (R)-acid | 66% | mdpi.com |

Asymmetric Catalysis in Aminophosphonate Synthesis

Asymmetric catalysis provides a more direct and atom-economical approach to chiral aminophosphonates compared to resolution techniques. This involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. Significant progress has been made in the catalytic asymmetric hydrophosphonylation of imines (the Pudovik reaction). nih.gov

A variety of chiral catalysts have been explored, including metal complexes with chiral ligands and organocatalysts. For example, chiral phosphoric acids derived from 1,1'-binaphthol (BINOL) have been shown to catalyze the asymmetric Friedel-Crafts reaction of indoles with α-iminophosphonates, yielding enantioenriched products. researchgate.net Similarly, quinine-based organocatalysts have been used for the enantioselective Pudovik reaction. organic-chemistry.org Copper-catalyzed reactions have also emerged as a powerful tool, enabling the enantioconvergent cross-coupling of racemic alkyl halides with H-phosphonates in a radical Michaelis-Becker-type reaction, which overcomes the limitations of the traditional SN2 mechanism. sustech.edu.cn These methods open up efficient pathways to a wide range of optically active α-aminophosphonic acid derivatives. researchgate.netsioc-journal.cn

Synthesis of 2-Aminoethylphosphonic Acid Trifluoroacetate (B77799) and Other Related Salts/Derivatives

The synthesis of 2-aminoethylphosphonic acid (2-AEP) derivatives, including its trifluoroacetate salt, involves strategic chemical transformations aimed at creating stable, often more reactive or readily purifiable, intermediates. The trifluoroacetyl group, in particular, serves as a useful protecting group in the synthesis of aminophosphonates.

A primary method for introducing the trifluoroacetyl moiety involves the trifluoroacetylation of 1-aminoalkylphosphonic acids. This process is typically carried out in a two-stage transformation. Initially, the aminoalkylphosphonic acid is treated with a trifluoroacetic anhydride/trifluoroacetic acid reagent. researchgate.net This step leads to the formation of intermediary compounds, which are mixed anhydrides of trifluoroacetic acid and 1-(N-trifluoroacetylamino)alkylphosphonic, pyrophosphonic, and polyphosphonic acids. researchgate.net These intermediates are highly reactive and can be readily hydrolyzed. Subsequent treatment with an excess of water results in a rapid and quantitative conversion to the desired 1-(N-trifluoroacetylamino)alkylphosphonic acids (TFA-AA(P)). researchgate.net These resulting acids can be isolated by the direct evaporation of the post-reaction mixtures. researchgate.net

While the direct synthesis of 2-AEP trifluoroacetate as a simple salt is less commonly detailed, the formation of N-trifluoroacetyl derivatives is a well-documented and crucial step in the synthesis of more complex molecules. For instance, in the multi-step synthesis of complex phosphonodepsipeptides, N-protected aminoalkylphosphonic monoesters are used as key building blocks. beilstein-journals.org These precursors are often prepared from N-Cbz-protected (benzyloxycarbonyl) aminophosphonates, but the principle of N-protection is fundamental. The stability and reactivity of these N-acyl derivatives make them valuable intermediates in peptide chemistry and the synthesis of biologically active phosphonates. researchgate.netbeilstein-journals.org

Strategies for Salt Formation and Enhanced Purification of 2-AEP

The formation of salts is a cornerstone of the purification strategy for 2-aminoethylphosphonic acid (2-AEP) and its analogs. As phosphonic acids are diprotic, they readily form salts upon deprotonation with a base. wikipedia.org This property is exploited to enhance purity through crystallization and chromatographic techniques.

During synthesis, crude reaction mixtures containing 2-AEP can be purified by converting the aminophosphonic acid into a salt, which often exhibits different solubility properties than the impurities, allowing for separation by crystallization. The choice of the counter-ion can be tailored to optimize crystal formation and yield.

A more advanced and highly effective method for purification is ion-exchange chromatography. In the synthesis of related compounds like (R)-2-amino-1-hydroxyethylphosphonic acid, anion-exchange chromatography is a critical final step to obtain the pure product after a series of reactions including hydrolysis and catalytic hydrogenolysis. mdpi.com This technique separates molecules based on their net charge, making it highly suitable for purifying zwitterionic compounds like 2-AEP from charged impurities or unreacted starting materials.

Furthermore, derivatization into ester forms followed by hydrolysis is a common purification pathway. For example, phosphonate esters can be synthesized and then purified, often by distillation. Subsequent acid-catalyzed hydrolysis, for instance with aqueous HCl under reflux, cleaves the ester groups to yield the pure phosphonic acid. The use of solid-phase catalysts, such as sulfonated ion exchange resins (e.g., AMBERLYST™-15), also facilitates the clean conversion of esters to the final acid under milder conditions, simplifying product isolation as the catalyst can be removed by simple filtration. The table below summarizes various purification strategies.

Table 1: Purification Strategies for 2-AEP and Analogs

| Purification Strategy | Description | Key Advantages |

|---|---|---|

| Crystallization | Formation of a crystalline solid salt of 2-AEP from a solution to separate it from impurities. | Scalable, cost-effective. |

| Anion-Exchange Chromatography | Separation based on binding to a positively charged resin, followed by elution with a salt or pH gradient. | High purity, effective for removing charged impurities. mdpi.com |

| Esterification-Hydrolysis | Conversion to a phosphonate ester, purification (e.g., by distillation), and subsequent hydrolysis back to the acid. | Removes non-volatile impurities. |

| Catalytic Hydrolysis | Use of ion exchange resins to catalyze the hydrolysis of ester precursors under mild conditions. | Eco-friendly, reusable catalyst, simplified workup. |

Derivatization Reactions of the 2-AEP Scaffold, Including N-Substituted Forms

The 2-aminoethylphosphonic acid (2-AEP) scaffold, with its reactive amino and phosphonic acid groups, is amenable to a wide range of derivatization reactions. These modifications are crucial for synthesizing complex target molecules, creating analytical standards, and producing N-substituted analogs with tailored properties.

One of the most common derivatization strategies involves modification of the amino group to form N-substituted derivatives. N-acylation, for instance, is a key reaction. The synthesis of 1-(acylamino)alkylphosphonic acids, such as N-acetyl or N-benzoyl derivatives, is readily achieved and these compounds serve as precursors for other molecules. semanticscholar.org The N-trifluoroacetyl derivatives, as discussed previously, are also important intermediates. researchgate.net A general process for preparing N-substituted aminomethylphosphonic acids involves reacting a substituted amine, urea, or carbamate (B1207046) with phosphorous acid and formaldehyde (B43269) in an acidic medium. google.com

Another significant application of derivatization is for analytical detection, particularly in chromatography. Since 2-AEP lacks a chromophore, it requires derivatization to be detected by fluorescence. A widely used method is pre-column derivatization with o-phthalaldehyde-ethanethiol (OPA-ET) in a borate (B1201080) buffer. ebi.ac.ukxmu.edu.cnresearchgate.net This reaction targets the primary amine of 2-AEP, forming a highly fluorescent isoindole derivative that can be readily quantified by HPLC with fluorescence detection (HPLC-FLD). xmu.edu.cnresearchgate.net

The 2-AEP scaffold can also be incorporated into much larger and more complex structures. For example, a derivative of 2-AEP, specifically (2-benzyloxycarbonylaminoethyl)phosphonic acid benzyl (B1604629) ester, has been used as a key building block in the total synthesis of the core tetrasaccharide of Trypanosoma cruzi glycoinositolphospholipids. diva-portal.org This involved a regioselective phosphonate esterification to attach the AEP moiety to a glucosyl unit. diva-portal.org

The table below outlines various derivatization reactions of the 2-AEP scaffold.

Table 2: Derivatization Reactions of the 2-AEP Scaffold

| Reaction Type | Reagents/Method | Product Type | Purpose |

|---|---|---|---|

| N-Trifluoroacetylation | Trifluoroacetic anhydride/Trifluoroacetic acid | N-Trifluoroacetyl-2-AEP | Synthetic intermediate, protecting group. researchgate.net |

| N-Acylation | Acid chlorides or anhydrides | N-Acyl-2-AEP | Synthetic precursors, enzyme substrates. semanticscholar.org |

| General N-Substitution | Substituted amine, phosphorous acid, formaldehyde | N-Substituted aminophosphonic acids | Creation of diverse functionalized analogs. google.com |

| Fluorescence Labeling | o-Phthalaldehyde-ethanethiol (OPA-ET) | Fluorescent isoindole derivative | Analytical quantification via HPLC-FLD. xmu.edu.cnresearchgate.net |

| Phosphonate Esterification | Protected glucosyl d-camphorinositolphosphate | Complex phosphonate esters | Building block for natural product synthesis. diva-portal.org |

Integration of Green Chemistry Principles into 2-AEP Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates, including 2-AEP, to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing energy-efficient reaction conditions. rsc.org

A key area of development is the use of alternative energy sources to drive reactions. Ultrasonic irradiation has been shown to be highly effective for the synthesis of α-aminophosphonates. In one-pot, three-component reactions involving an aldehyde, an amine, and a phosphite, ultrasound can significantly accelerate the reaction, often leading to high yields (89-95%) in short timeframes (19-46 minutes) without the need for a catalyst. rsc.org Microwave-assisted synthesis is another energy-efficient method, offering rapid heating and shorter reaction times, although direct evidence for its application to 2-AEP specifically is limited.

The development of environmentally benign and reusable catalysts is also a major focus. While traditional syntheses may use corrosive acids or bases, green approaches employ solid catalysts that can be easily recovered and reused. Nano CaO has proven to be an efficient catalyst for synthesizing benzimidazolyl α-aminophosphonates. rsc.org Similarly, sulfonated reduced graphene oxide (rGO-SO₃H) nanoparticles have been used to produce aminomethylene bisphosphonates. rsc.org The use of ion exchange resins, such as AMBERLYST™-15, for the hydrolysis of phosphonate esters also represents a green alternative to strong soluble acids, as the catalyst is easily filtered off.

Solvent-free reaction conditions are another hallmark of green synthesis. The Kabachnik-Fields reaction, a common method for forming aminophosphonates, can be performed under solvent-free conditions, which simplifies purification, reduces waste, and lowers environmental impact. frontiersin.org The table below highlights several green chemistry approaches relevant to aminophosphonate synthesis.

Table 3: Green Chemistry Approaches in Aminophosphonate Synthesis

| Green Chemistry Principle | Methodology/Technique | Example Application/Advantage |

|---|---|---|

| Alternative Energy Source | Ultrasonic Irradiation | Catalyst-free, one-pot synthesis of α-aminophosphonates in high yields and short reaction times. rsc.org |

| Alternative Energy Source | Microwave Synthesis | Rapid, energy-efficient reactions. |

| Reusable Catalysts | Nano CaO, rGO-SO₃H | Efficient synthesis of various aminophosphonates with easily recoverable catalysts. rsc.org |

| Reusable Catalysts | Ion Exchange Resins (e.g., AMBERLYST™-15) | Catalyzes hydrolysis under mild conditions; easily removed by filtration. |

| Solvent-Free Conditions | Solvent-Free Epoxide Opening / Kabachnik-Fields | Reduces solvent waste, simplifies product isolation, and offers high regioselectivity. frontiersin.org |

Chemical Reactivity and Mechanistic Investigations of 2 Aminoethylphosphonic Acid and Its Derivatives

Reactivity of the Phosphonic Acid Moiety.

The phosphonic acid group (-PO(OH)₂) in 2-AEP exhibits characteristic reactivity, including its acidic nature and its ability to participate in esterification, amidation, and complexation reactions. The phosphonic acid group can exist in different protonation states depending on the pH of the environment. mdpi.com

Esterification and Amidation Reactions of the Phosphonate (B1237965) Group.

The phosphonic acid group can undergo esterification, reacting with alcohols to form phosphonate esters. This transformation is a common strategy in the synthesis of phosphonate derivatives. For instance, phosphonate esters can be synthesized by the condensation of alcohols with methyl phosphonates, followed by selective demethylation. google.com Methods for preparing phosphonate esters often involve activating the phosphonic acid group or using coupling reagents. beilstein-journals.orgnih.gov

Amidation of the phosphonate group, leading to the formation of phosphonamidates, is also possible, typically involving the reaction of activated phosphonic acid derivatives with amines. beilstein-journals.orgnih.gov For example, phosphonamidates can be synthesized by reacting alkyl N-protected aminoalkylphosphonochloridates with amino acid esters. nih.gov The phosphonic acid group of 2-aminoethylphosphonic acid has been utilized to create amide bonds with carboxylic acids, such as in the functionalization of carboxymethylcellulose to form a phosphonate derivative. researchgate.netchemfaces.com This amidation was achieved using a carbodiimide-like activating agent to couple the amine of 2-AEP with the carboxylic acids of the polymer. researchgate.netchemfaces.com

Metal Ion Complexation and Chelation Chemistry with 2-AEP and its Analogs.

Aminophosphonates, including 2-AEP, are known for their ability to chelate metal ions. wikipedia.org The presence of both the amino group and the phosphonic acid group allows for multidentate coordination to metal centers, forming stable chelate rings. researchgate.netubc.ca The phosphonic acid group can bind to metal ions through its oxygen atoms. researchgate.net

Studies on the complexation of 2-aminoethylphosphonate with metal ions have shown strong binding affinities. For example, 2-AEP binds to the Escherichia coli phosphonate binding protein PhnD, which contains metal ions in its active site, with low nanomolar affinity. nih.gov The binding involves extensive hydrogen bonding and electrostatic interactions with the protein, where the phosphonic acid group is likely coordinated to a metal center, such as iron, in the enzyme's active site. nih.govmdpi.com

The stability of metal complexes formed with phosphonates increases with the number of phosphonic acid groups. wikipedia.org Aminophosphonates, with their additional coordinating amino group, exhibit enhanced metal binding capabilities compared to simple phosphonates. wikipedia.org The chelate effect, which describes the enhanced stability of complexes formed by multidentate ligands compared to monodentate ligands, contributes to the strong binding of 2-AEP to metal ions. ubc.ca

Research on complexes of 3d-metals (Co²⁺, Ni²⁺, Zn²⁺) with related ligands like bis(phosphonomethyl)aminosuccinic acid has demonstrated the formation of stable complexes where the metal ions are bound to oxygen atoms of the phosphonic groups and the nitrogen atom of the amine, forming metallacycles. researchgate.net This highlights the chelating behavior typical of aminophosphonates.

Role of the Phosphonate Group in General Catalysis and Ligand Design.

The phosphonate group's ability to chelate metal ions makes aminophosphonates valuable as ligands in coordination chemistry and potentially in catalysis. The design of water-soluble ligands for transition metal complex catalysts is an active area of research. mdpi.com Derivatives of 2-aminoethylphosphonic acid have been synthesized as novel water-soluble ligands for transition metal complexes. mdpi.com For instance, N,N-bis-(diphenylphosphinomethyl)-2-aminoethylphosphonic acid was synthesized as a water-soluble ligand, and its sodium salts were prepared for use with transition metal catalysts. mdpi.com The introduction of phosphonic acid groups into ligands enhances their water solubility and chelating ability, which is beneficial for homogeneous catalysis in aqueous biphasic systems. wikipedia.orgmdpi.com

Reactivity of the Amino Moiety.

The primary amino group in 2-aminoethylphosphonic acid is a nucleophilic center and can undergo various reactions, including derivatization, acylation, and participation in the formation of cyclic structures.

Derivatization Reactions for Functionalization and Incorporation into Complex Structures.

The amino group of 2-AEP can be readily functionalized through reactions such as acylation, alkylation, or reaction with activated esters or carboxylic acids. These derivatization reactions are crucial for incorporating the 2-aminoethylphosphonate moiety into larger, more complex molecules, including peptides, polymers, and biosensors. researchgate.netchemfaces.comnih.gov

For analytical purposes, the amino group can be derivatized with fluorescent tags to enable detection and quantification using techniques like HPLC. researchgate.netnih.gov For example, precolumn fluorescence derivatization with o-phthalaldehyde-ethanethiol (OPA-ET) has been developed for the determination of 2-AEP in seawater samples. researchgate.netnih.gov This method utilizes the reactivity of the primary amino group with the OPA-ET reagent to form a fluorescent isoindole derivative. researchgate.net

The amino group also plays a role in the synthesis of phosphonopeptides, where it can form amide bonds with activated carboxylic acids or be coupled with phosphonic acid derivatives containing leaving groups. beilstein-journals.orgnih.gov The synthesis of phosphonodepsipeptides, which contain both amide and ester linkages, has involved coupling reactions utilizing the amino group of aminophosphonic acid derivatives. beilstein-journals.org Furthermore, the amino group of 2-aminoethylphosphonic acid has been used to form amide bonds with carboxymethylcellulose, creating a phosphonate-functionalized polysaccharide. researchgate.netchemfaces.com

Cyclization and Heterocycle Formation Involving the Aminoethyl Chain.

The aminoethyl chain in 2-aminoethylphosphonic acid can be involved in cyclization reactions, particularly in the formation of chelate rings when coordinating to metal ions. As discussed in Section 3.1.2, the amino group and the phosphonic acid group of 2-AEP can bind to a metal center, forming a stable five-membered chelate ring involving the nitrogen atom, the two carbon atoms of the ethyl chain, the phosphorus atom, and an oxygen atom of the phosphonate group. This chelation is a form of intramolecular cyclization around a metal ion. researchgate.net

While the search results did not provide explicit examples of intramolecular cyclization of 2-AEP itself to form a nitrogen- or phosphorus-containing heterocycle without involving a metal center or reaction with another bifunctional molecule, the aminoethyl chain's structure lends itself to such possibilities when reacted with appropriate reagents. The synthesis of P,N-heterocycles has been achieved through tandem aminomethylation-cyclization reactions starting from H-phosphinate building blocks, illustrating the potential for forming rings containing both phosphorus and nitrogen. nih.gov Although not directly starting from 2-AEP, these examples demonstrate the principles by which an aminoethylphosphonate structure could be incorporated into cyclic systems.

Deamination Pathways and Elucidation of Reaction Intermediates.

Deamination is a significant step in the metabolism of aminoalkylphosphonic acids, including 2-AEP. For 2-AEP, deamination can occur through enzymatic processes, often as the initial step in its degradation pathway in bacteria. mdpi.comacs.org A key enzyme involved in the deamination of 2-AEP is 2-aminoethylphosphonate:pyruvate (B1213749) aminotransferase (PhnW), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. acs.orgfrontiersin.orgnih.gov PhnW catalyzes the reversible transamination of 2-AEP with pyruvate, yielding phosphonoacetaldehyde (B103672) (P-Ald) and L-alanine. acs.orgfrontiersin.orgnih.govebi.ac.uk

The mechanism catalyzed by PhnW involves the formation of a Schiff base intermediate between 2-AEP and the PLP cofactor. mdpi.comfrontiersin.orgnih.gov This is a common strategy in PLP-dependent enzymes for activating the α-carbon of the amino acid (or in this case, aminophosphonate) for subsequent reactions. libretexts.org The Schiff base undergoes hydrolysis, leading to the release of phosphonoacetaldehyde and the aminated form of the cofactor, pyridoxamine (B1203002) phosphate (B84403) (PMP). mdpi.comnih.gov In the second half of the reaction, pyruvate binds and forms a Schiff base with PMP, which is then hydrolyzed to produce L-alanine and regenerate the PLP cofactor. nih.gov

Phosphonoacetaldehyde is a crucial intermediate in the degradation of 2-AEP via the phosphonatase pathway. semanticscholar.orgacs.orgfrontiersin.org While enzymatic deamination via transamination is a primary route, some studies suggest the possibility of oxidative deamination of 2-AEP catalyzed by accessory enzymes like phosphonates breakdown factors (PbfB, PbfC, and PbfD) that can feed into the PhnWX pathway. unipr.itresearchgate.net

In non-enzymatic contexts, deamination of 1-aminoalkylphosphonic acids with nitrous acid has been studied, with proposed mechanisms involving the formation of reactive intermediates. mdpi.com For 2-aminoethylphosphonic acid, deamination with HNO2 has been suggested to produce ethylene (B1197577) and phosphoric acid as main products. mdpi.com Proposed mechanisms for deamination of 1-aminoalkylphosphonic acids with HNO2 involve intermediates such as phosphonoalkylium ions or cyclic intermediates, although experimental evidence for certain cyclic intermediates like 2-hydroxy-2-oxa-1,2-oxaphosphiranes is lacking. mdpi.com

Mechanisms of Carbon-Phosphorus (C-P) Bond Cleavage.

The cleavage of the stable C-P bond in phosphonates is a critical step for organisms to utilize them as a source of phosphorus. semanticscholar.orgtamu.eduacs.orgresearchgate.net Several enzymatic and chemical mechanisms have evolved or been developed to achieve this cleavage. rsc.orgtamu.eduresearchgate.net

Enzymatic C-P Bond Cleavage Mechanisms (e.g., phosphonatases, PhnX, PhnZ).

Microorganisms employ distinct enzymatic pathways for C-P bond cleavage, primarily the phosphonatase pathway, the C-P lyase pathway, and an oxidative pathway involving enzymes like PhnY and PhnZ. rsc.orgtamu.eduresearchgate.net

The phosphonatase pathway typically acts on phosphonates with an electron-withdrawing carbonyl group in the beta position to the phosphorus atom. tamu.edufrontiersin.org Phosphonoacetaldehyde hydrolase (PhnX), often referred to as phosphonatase, is a key enzyme in the degradation of 2-AEP via this route. researchgate.netacs.orgfrontiersin.org PhnX cleaves the C-P bond of phosphonoacetaldehyde, the deamination product of 2-AEP, to yield acetaldehyde (B116499) and inorganic phosphate. acs.orgfrontiersin.orgebi.ac.uk The mechanism of PhnX involves the formation of a Schiff base intermediate between a lysine (B10760008) residue in the enzyme's active site and the carbonyl group of phosphonoacetaldehyde. tamu.edufrontiersin.org This activates the phosphonate for nucleophilic attack, leading to hydrolytic cleavage of the C-P bond and the formation of a covalent acyl phosphate-enzyme adduct. rsc.orgfrontiersin.org

The C-P lyase pathway is a multi-enzyme system encoded by the phn operon and is known for its broader substrate specificity, capable of cleaving unactivated alkyl phosphonates. rsc.orgtamu.edunih.govnih.gov This pathway involves a radical-based mechanism for C-P bond cleavage. rsc.orgnih.govresearchgate.net The substrate is first incorporated into a ribose derivative, 5'-phospho-α-D-ribosyl-1-alkylphosphonate, and the C-P bond cleavage yields an alkane and 5'-phospho-α-D-ribosyl-1,2-cyclic phosphate. acs.orgnih.gov PhnJ, a component of the C-P lyase complex, utilizes a [4Fe-4S] cluster and S-adenosylmethionine to catalyze the radical reaction. acs.orgnih.govnih.gov

A third distinct enzymatic mechanism for C-P bond cleavage is the oxidative pathway involving the enzymes PhnY and PhnZ, particularly relevant for the degradation of 2-AEP in marine bacteria. acs.orgresearchgate.netpnas.orgnih.govresearchgate.net This two-step pathway begins with PhnY, an α-ketoglutarate/Fe(II)-dependent dioxygenase, which hydroxylates the α-carbon of 2-AEP to form (R)-2-amino-1-hydroxyethylphosphonic acid (R-HAEP). acs.orgnih.govpnas.orgresearchgate.net Subsequently, PhnZ, an Fe(II)-dependent enzyme belonging to the HD-phosphohydrolase superfamily, catalyzes the oxidative cleavage of the C-P bond in R-HAEP, producing glycine (B1666218) and inorganic phosphate. acs.orgpnas.orgnih.govresearchgate.netzechellab.comresearchgate.netiucr.org PhnZ utilizes a di-iron active site and molecular oxygen for this oxidative cleavage, representing a novel enzymatic mechanism. nih.govpnas.orgnih.govzechellab.comresearchgate.netiucr.org Structural studies of PhnZ have revealed its active site contains two iron ions coordinated by histidines and aspartates, similar to carbon-carbon bond cleaving enzymes like myo-inositol oxygenase. nih.govzechellab.comresearchgate.netiucr.org An induced-fit mechanism in PhnZ involves an active-site aspartate recognizing the amino group of the substrate, facilitating oxygen binding to the iron center. nih.govresearchgate.netiucr.org

Here is a summary of enzymatic C-P bond cleavage mechanisms:

| Pathway | Key Enzymes | Substrate Characteristics | Cleavage Mechanism | Products (from 2-AEP or derivative) |

| Phosphonatase | PhnX (Phosphonoacetaldehyde Hydrolase) | β-carbonyl group adjacent to C-P bond (e.g., Phosphonoacetaldehyde) | Hydrolytic, Schiff base intermediate | Acetaldehyde, Inorganic Phosphate acs.orgfrontiersin.orgebi.ac.uk |

| C-P Lyase | Multi-enzyme complex (Phn operon), PhnJ | Broad specificity, including unactivated alkyl phosphonates | Radical-based | Alkane (from alkyl group), Inorganic Phosphate rsc.orgacs.orgnih.govresearchgate.net |

| Oxidative | PhnY, PhnZ | 2-Aminoethylphosphonic Acid (2-AEP) | Oxidative, Di-iron center, O2 dependent | Glycine, Inorganic Phosphate acs.orgresearchgate.netpnas.orgnih.govresearchgate.netzechellab.com |

Chemical Degradation Pathways of the C-P Bond.

While the C-P bond is known for its chemical stability, it can undergo degradation under certain chemical conditions, although typically requiring harsher conditions compared to enzymatic processes. semanticscholar.orgmdpi.com Non-biological degradation processes for phosphonates have been observed, including slow light-independent hydrolytic cleavage and cleavage mediated by physico-chemically generated free radicals. oieau.fr

Light-independent hydrolytic cleavage of the C-P bond in phosphonates in solution can occur, requiring divalent cations and aerobic conditions. oieau.fr This process has been found to be particularly active on N-containing phosphonates. oieau.fr

Free radicals generated by systems like riboflavin/light or Cu²+/H₂O₂ can also efficiently cleave C-P bonds in phosphonates, releasing orthophosphate. oieau.fr These abiotic degradation mechanisms can contribute to the removal of phosphonates in the environment, especially when biodegradation is limited. oieau.fr

Chemical methods for cleaving C-P bonds are also employed in synthetic chemistry, particularly for deprotecting phosphonate esters to yield phosphonic acids. For example, the deprotection of tert-butyl phosphonate esters can be efficiently achieved in the presence of trifluoroacetic acid (TFA). beilstein-journals.orgd-nb.info This highlights the ability of strong acids to facilitate the cleavage of certain bonds in phosphonate derivatives.

Influence of Counterions and Solvation on Reactivity and Conformation, with Specific Reference to Trifluoroacetate (B77799).

The chemical behavior of 2-aminoethylphosphonic acid and its derivatives can be influenced by the presence of counterions and the solvation environment. While direct studies specifically on the influence of trifluoroacetate (TFA) on the reactivity and conformation of 2-AEP-(TFA) salt are not extensively detailed in the provided search results, information regarding the use of TFA in phosphonate chemistry and the general behavior of phosphonates in solution can provide insights.

Trifluoroacetate is a strong acid and is commonly used in chemical reactions involving phosphonates, particularly for deprotection steps where it facilitates the cleavage of labile ester groups, such as tert-butyl esters, to yield the free phosphonic acid. beilstein-journals.orgd-nb.info The use of TFA in such reactions indicates its ability to create an acidic environment that can influence the protonation state of the phosphonate group and any amino groups present, thereby affecting their reactivity.

The phosphonic acid group can exist in different protonation states depending on the pH of the solution, which influences its charge and interactions with counterions and the solvent. The presence of a counterion like trifluoroacetate will interact with the positively charged centers of the molecule, such as the protonated amino group or metal ions bound to the phosphonate.

Studies on the deacylation of acylaminoalkylphosphonic acids, including those with a trifluoroacetyl (TFA) group, have investigated their stability under alkaline and acidic conditions. semanticscholar.org This research shows that the nature of the acyl group and the pH of the solution impact the rate of deacylation, which involves the cleavage of the amide bond. semanticscholar.org While this concerns amide bond cleavage rather than the C-P bond, it illustrates how the chemical environment and substituents (like the trifluoroacetyl group) can affect the reactivity of functional groups within phosphonate derivatives.

The use of TFA in mobile phases for chromatographic separation of phosphonates and related compounds also suggests its influence on their ionization state and interaction with the stationary phase. nih.gov

| Chemical Entity | Role/Influence | Reference(s) |

| Trifluoroacetic Acid (TFA) | Used for deprotection of phosphonate esters; creates acidic environment. | beilstein-journals.orgd-nb.info |

| Trifluoroacetate (Counterion) | Interacts with positively charged centers; influences local chemical environment. | (Inferred) |

| Solvation | Influences conformation and reactivity through polarity and hydrogen bonding. | (General Chemical Principle) |

Advanced Analytical Characterization in 2 Aminoethylphosphonic Acid Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Conformational Analysis.

High-resolution spectroscopic methods are indispensable tools for determining the precise structure and conformational preferences of 2-AEP. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Vibrational Spectroscopy (FTIR, Raman) offer complementary information about the compound's atomic connectivity, molecular formula, and functional group interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Detailed Structural and Stereochemical Analysis.

NMR spectroscopy, particularly using ¹H, ¹³C, and ³¹P nuclei, is a powerful technique for the detailed structural and stereochemical analysis of 2-AEP. The distinct chemical environments of the hydrogen, carbon, and phosphorus atoms in the molecule give rise to characteristic signals in their respective NMR spectra. nih.govmdpi.comresearchgate.netresearchgate.netbeilstein-journals.orgchemfaces.comchemicalbook.commagritek.com

¹H NMR spectroscopy provides information about the different types of protons and their neighboring environments, including insights into the coupling patterns influenced by adjacent phosphorus atoms. chemicalbook.commagritek.com ¹³C NMR spectroscopy reveals the carbon skeleton of 2-AEP, with distinct signals for the methylene (B1212753) carbons adjacent to the amino and phosphonic acid groups. magritek.com ³¹P NMR spectroscopy is particularly sensitive to the phosphorus atom and its chemical environment, providing a direct probe of the phosphonic acid group. nih.govbeilstein-journals.orgmagritek.comlincoln.ac.nz Studies have highlighted the importance of proton decoupling in ³¹P NMR analysis of phosphonates like 2-AEP to simplify spectra and improve signal resolution, especially in complex matrices. lincoln.ac.nz Analysis of coupling constants between ¹H, ¹³C, and ³¹P nuclei provides valuable data for confirming the connectivity and understanding the conformational preferences of the molecule in solution. beilstein-journals.orgmagritek.com

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Formula Confirmation and Reaction Monitoring.

Mass spectrometry techniques, including HRMS and LC-MS/MS, are essential for confirming the molecular formula of 2-AEP and monitoring its presence and transformations in various systems. HRMS provides highly accurate mass measurements, allowing for the precise determination of the elemental composition of the intact molecule and its fragments. mdpi.comresearchgate.netresearchgate.netyoutube.com This is crucial for verifying the identity and purity of synthesized or isolated 2-AEP.

LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. nih.govdntb.gov.uaresearchgate.net This hyphenated technique is widely used for the analysis of polar compounds like 2-AEP in complex samples. nih.govuoa.gr LC-MS/MS enables the separation of 2-AEP from other components in a mixture, followed by fragmentation and detection of specific ions, providing a high degree of confidence in its identification and quantification. researchgate.net It is particularly useful for monitoring reaction progress, studying metabolic pathways involving 2-AEP, and analyzing its occurrence in biological and environmental samples. nih.gov Challenges in LC/MS analysis of aminophosphonates can include matrix effects, and sample clean-up procedures using techniques like cation exchange resin have been developed to improve detection and recovery. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Insights into Hydrogen Bonding and Functional Group Interactions.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in 2-AEP and the nature of intermolecular interactions, particularly hydrogen bonding. mdpi.comresearchgate.netresearchgate.netchemfaces.comchemicalbook.comresearchgate.netconicet.gov.ar

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, revealing characteristic vibrational modes associated with different functional groups, such as the amino (NH₃⁺) and phosphonate (B1237965) (PO₃²⁻ or PO₃H⁻) moieties in zwitterionic 2-AEP. conicet.gov.ar Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information about molecular vibrations and is often sensitive to different types of bonds and molecular symmetries compared to FTIR. researchgate.netconicet.gov.ar

Studies utilizing FTIR and Raman spectroscopy on 2-AEP in both solid and aqueous solution phases have provided insights into its structural and vibrational properties. conicet.gov.ar These techniques are particularly useful for investigating the zwitterionic character of 2-AEP and the extensive network of hydrogen bonds it forms in the solid state and in solution. conicet.gov.ar Analysis of shifts and changes in vibrational bands can indicate the strength and nature of hydrogen bonding interactions and the protonation state of the amino and phosphonic acid groups. conicet.gov.arjscholarpublishers.com

X-ray Crystallography for Solid-State Structure Determination.

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds like 2-AEP at atomic resolution. mdpi.comresearchgate.netresearchgate.netnih.govrcsb.orgmdpi.compdbj.orgnih.gov By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the precise positions of atoms within the crystal lattice can be determined.

Analysis of Zwitterionic Nature and Intermolecular Interactions in Crystalline States.

X-ray crystallography has confirmed that 2-aminoethylphosphonic acid exists in a zwitterionic form in the solid state. mdpi.comresearchgate.netresearchgate.netmdpi.com In this zwitterionic structure, a proton is transferred from the phosphonic acid group to the amino group, resulting in a positively charged ammonium (B1175870) center (NH₃⁺) and a negatively charged phosphonate group (PO₃²⁻ or PO₃H⁻). mdpi.comresearchgate.netresearchgate.net

Here is a sample data table summarizing typical bond lengths and angles observed in crystallographic studies of aminoalkylphosphonic acids, which would include 2-AEP:

| Bond/Angle Type | Typical Range (Å or °) |

| P-C | 1.78 - 1.82 Å |

| P=O | 1.48 - 1.52 Å |

| P-O (non-bridging) | 1.50 - 1.55 Å |

| P-O (bridging) | 1.55 - 1.60 Å |

| C-N | 1.47 - 1.50 Å |

| C-C | 1.51 - 1.54 Å |

| O=P-O | 110 - 115 ° |

| O-P-O | 100 - 110 ° |

| C-P-O | 105 - 110 ° |

| C-C-N | 108 - 112 ° |

| C-C-P | 110 - 115 ° |

Note: These values are typical ranges and can vary depending on the specific compound, crystal packing, and temperature.

Elucidation of Ligand-Bound Structures and Conformational Changes.

X-ray crystallography is also invaluable for studying the interactions of 2-AEP when bound to other molecules, such as proteins. nih.govrcsb.orgpdbj.orgnih.gov Structures of proteins in complex with 2-AEP or its derivatives provide detailed insights into the binding mode, the specific amino acid residues involved in interactions, and any conformational changes that occur upon ligand binding. nih.govrcsb.orgpdbj.org

For example, crystallographic studies of the Escherichia coli phosphonate binding protein PhnD in complex with 2-AEP have shown how the ligand binds in a cleft between two protein lobes, stabilized by extensive hydrogen bonding and electrostatic interactions. nih.gov These structures reveal a conformational change in the protein upon 2-AEP binding, where the two lobes pivot to enclose the ligand. nih.gov Similarly, the crystal structure of the enzyme PhnZ bound to a derivative of 2-AEP (2-amino-1-hydroxyethylphosphonate) has shed light on the enzyme's active site and how it interacts with the substrate. rcsb.orgpdbj.org These ligand-bound structures are essential for understanding the biological roles and mechanisms of action of 2-AEP and proteins that interact with it. nih.govrcsb.orgpdbj.org

Here is a sample data table illustrating interactions observed in a protein-ligand complex involving an aminoalkylphosphonic acid:

| Interaction Type | Interacting Residue | Atom in Residue | Atom in Ligand (2-AEP) | Distance (Å) |

| Hydrogen Bond | Arg | NH₁ | O (Phosphonate) | 2.8 - 3.2 |

| Hydrogen Bond | Ser | OH | O (Phosphonate) | 2.6 - 3.0 |

| Hydrogen Bond | Thr | OH | N (Ammonium) | 2.7 - 3.1 |

| Electrostatic | Asp | COO⁻ | NH₃⁺ (Ammonium) | - |

| Electrostatic | Lys | NH₃⁺ | PO₃²⁻ (Phosphonate) | - |

| Hydrophobic | Ala | CH₃ | CH₂ (Ethyl) | - |

| Van der Waals | Various | Various | Various | < 4.0 |

Note: This is a generalized example based on typical protein-ligand interactions with charged and polar groups and alkyl chains. Specific interactions and distances would be determined by the actual crystal structure.

Chromatographic and Electrophoretic Methods for Purity Assessment and Isomer Separation.

Chromatographic and electrophoretic techniques are widely employed for the analysis of 2-AEP, enabling the assessment of its purity and, in some cases, the separation of related compounds or potential isomers, although 2-AEP itself does not possess chiral centers requiring enantiomeric separation. High-Performance Liquid Chromatography (HPLC) is a frequently utilized method for the quantitative analysis of 2-AEP. nih.govbiotechnologia-journal.orgnih.govselleckchem.com

Due to the lack of a strong inherent chromophore in 2-AEP, detection often requires derivatization. Pre-column fluorescence derivatization is a common approach. A developed HPLC method for monitoring 2-AEP in seawater matrix, for instance, utilized precolumn fluorescence derivatization with o-phthalaldehyde-ethanethiol (OPA-ET). nih.gov This method demonstrated high linearity (R² > 0.999) and repeatability in artificial seawater, with detection limits of 12.0 µg/L. nih.gov Reverse-phase HPLC is also a reported method for 2-AEP analysis. nih.gov

HPLC coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers enhanced sensitivity and selectivity for the quantification of 2-AEP, especially in complex matrices where interference from other compounds is likely. HPLC-MS/MS has been used for the quantification of 2-AEP in saltwater samples, addressing the influence of high salt concentrations on chromatographic behavior. uni-rostock.de

Ion Chromatography (IC) coupled with integrated pulsed amperometric detection presents an alternative approach for quantifying amino(poly)phosphonates, including 2-AEP. This method offers advantages such as the elimination of derivatization reactions and the use of organic solvents in the mobile phase, contributing to a more environmentally friendly analysis. nih.gov

Capillary Electrophoresis (CE) has been explored for the determination of optical purity of phosphonic acid analogs of amino acids, suggesting its potential utility for separating closely related phosphonic compounds or isomers if they exist. researchgate.net While specific applications for 2-AEP isomer separation via CE are less documented, the principle of electrophoretic separation based on charge and size can be valuable for analyzing the purity and complexity of 2-AEP samples.

Research findings highlight the effectiveness of these methods:

| Method | Matrix | Derivatization | Detection | Key Finding | Source |

| Reverse-phase HPLC | Ruminal fluid | Not specified | Not specified | Detection limit 15 nM, linear range up to 100 µM | nih.gov |

| HPLC | Culture medium | p-toluenesulfonyl chloride | Not specified | Monitored change in 2-AEP concentration | biotechnologia-journal.org |

| HPLC | Seawater | OPA-ET (pre-column) | Fluorescence | LOD 12.0 µg/L, R² > 0.999 in artificial seawater | nih.gov |

| HPLC-MS/MS | Saltwater | Not specified | MS/MS | Developed for quantification in saltwater | uni-rostock.de |

| IC-Integrated Pulsed Amperometric Detection | Ultrapure water | None | Amperometric | Enabled quantification without derivatization | nih.gov |

| CE | Not specified | Fluorescent labeling (for analogs) | Fluorescence (for analogs) | Explored for optical purity of phosphonic acid analogs | researchgate.net |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

These chromatographic and electrophoretic techniques, often coupled with appropriate detection methods and sample preparation steps, are indispensable for ensuring the purity of synthesized 2-AEP and for its accurate quantification in various research contexts.

Advanced Methodologies for Phosphorus Speciation in Complex Matrices.

Determining the specific chemical forms of phosphorus, or phosphorus speciation, in complex matrices such as biological samples, environmental waters, and soils is crucial for understanding phosphorus cycling and bioavailability. 2-Aminoethylphosphonic acid is a significant naturally occurring phosphonate found in diverse complex matrices, including feeds, ruminal bacteria, duodenal digesta, seawater, and soil. nih.govnih.govresearchgate.netsci-hub.secopernicus.org The presence of the stable C-P bond in 2-AEP distinguishes it from phosphate (B84403) esters and inorganic phosphates, requiring specific analytical approaches for its identification and quantification within the total phosphorus pool. biotechnologia-journal.orgcabidigitallibrary.org

Advanced methodologies are necessary to overcome the challenges posed by matrix effects and the wide range of phosphorus compounds present in these samples. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a powerful tool for phosphorus speciation, allowing for the separation and identification of individual phosphonates like 2-AEP in complex environmental samples. uni-rostock.de Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS) has also been applied in metabolomic studies to identify and quantify metabolites, including 2-AEP, in biological matrices like fetal calf liver. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, is a valuable non-destructive technique for phosphorus speciation in environmental samples. It provides structural information about phosphorus compounds, allowing for the identification of different phosphorus forms, including phosphonates. copernicus.orgresearchgate.net ³¹P-NMR can be used for structural confirmation and purity assessment of phosphonic acids. However, the chemical shifts in ³¹P-NMR spectra can be influenced by sample conditions such as pH and salt concentration, which needs to be considered when analyzing complex matrices. researchgate.net

For determining total dissolved phosphorus (TDP) and dissolved organic phosphorus (DOP), methods often involve the conversion of organic phosphorus compounds to orthophosphate, which can then be quantified using sensitive colorimetric methods. UV photo-oxidation is one such method used to oxidize refractory organic phosphorus compounds like 2-AEP in water samples, converting them to orthophosphate for subsequent analysis. cabidigitallibrary.orgifremer.fr While 2-AEP is relatively resistant, requiring sufficient UV exposure for oxidation, this step is necessary to account for phosphonates in total phosphorus measurements. cabidigitallibrary.org DOP is often calculated by subtracting dissolved inorganic phosphorus (DIP) from TDP. ifremer.fr

Sample preparation techniques, such as filtration and extraction, are critical initial steps in phosphorus speciation to isolate different phosphorus pools and minimize matrix effects before analysis by chromatographic, electrophoretic, or spectroscopic methods. copernicus.orgcabidigitallibrary.orgsi.edu The development of robust and sensitive analytical methods for 2-AEP in complex matrices is essential for understanding its biogeochemical cycling and ecological roles. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Aminoethylphosphonic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Properties

Quantum chemical methods, including Density Functional Theory (DFT) and ab initio approaches, have been extensively applied to study the electronic structure and molecular properties of 2-aminoethylphosphonic acid. These calculations provide detailed information about the molecule's geometry, charge distribution, vibrational modes, and relative stabilities of different forms, particularly in various protonation states relevant to its behavior in different environments.

Studies employing DFT, often combined with continuum solvation models like the Polarized Continuum Model (PCM) or Self-Consistent Reaction Field (SCRF), have investigated the structural and vibrational properties of 2-aminoethylphosphonic acid in aqueous solution. conicet.gov.arscirp.org These calculations have identified and characterized stable zwitterionic forms of 2-AEP that are likely present in aqueous media. conicet.gov.ar For instance, DFT calculations using the B3LYP functional and the 6-31G* basis set have determined the theoretical structures and relative stabilities of different zwitterions. conicet.gov.arscirp.org

These computational studies also yield important electronic properties, including bond orders, atomic charges, dipole moments, and molecular electrostatic potentials, which provide insights into the molecule's reactivity and interactions. conicet.gov.arscirp.org Analysis of vibrational frequencies calculated by DFT, often scaled and compared with experimental infrared and Raman spectra, helps in assigning experimental bands and understanding the molecular vibrations of different conformers and protonation states. conicet.gov.arscirp.org

Beyond isolated molecules, DFT has been used to investigate the interaction of aminoalkylphosphonic acids, including 2-AEP, with surfaces. For example, DFT calculations have explored the binding modes of 2-aminoethylphosphonic acid grafted on titanium dioxide (TiO2) surfaces. uantwerpen.beuantwerpen.be These studies suggest that the most stable binding modes for 2-AEP on the anatase (1 0 1) surface involve hydrogen bonds between the protonated amine group (NH3+) and surface oxygen atoms. uantwerpen.be This highlights the role of the amino group's protonation state in determining the interaction with the surface.

Related ab initio calculations on other amino phosphonic acids, such as 2-aminoindane-2-phosphonic acid, have explored conformational preferences and the energy barriers between different conformers in the gas phase using methods like Hartree-Fock (HF), B3LYP, and MP2. psu.eduresearchgate.netrsc.org These studies demonstrate the capability of ab initio methods to characterize the potential energy surface of phosphonic acid derivatives.

Theoretical density functional theory calculations have also confirmed the highly polarized nature of P-O bonds and the relative weakness of P-OH bonds within the phosphonate (B1237965) group, noting the influence of hyperconjugation effects on these bonds. nih.gov

Table 1 summarizes some computed properties for stable zwitterionic forms of 2-aminoethylphosphonic acid in aqueous solution based on DFT calculations.

| Property | Zwitterion-1 | Zwitterion-a | Zwitterion-b | Method | Reference |

| Relative Potential Energy (kJ/mol) | 34.88 | 31.73 | 0.00 | B3LYP/6-31G | conicet.gov.ar |

| Dipole Moment (Debye) | - | - | High Value | B3LYP/6-31G | conicet.gov.ar |

| Solvation Energy (kJ/mol) | - | - | - | SCRF/PCM | conicet.gov.arscirp.org |

| Molecular Volume (ų) | - | - | - | B3LYP/6-31G* | conicet.gov.ar |

Note: Specific numerical values for all properties across all zwitterions were not consistently available in the provided snippets, except for relative energies of zw-1 and zw-a relative to zw-b.

Molecular Dynamics Simulations for Solvation Behavior and Conformational Dynamics in Solution

Molecular Dynamics (MD) simulations are valuable for studying the dynamic behavior of molecules in solution or complex environments over time. For 2-aminoethylphosphonic acid, MD simulations can provide insights into its solvation structure, conformational flexibility, and interactions with solvent molecules or other biomolecules.

MD simulations have been applied in the context of systems involving phosphonate-containing molecules, such as studies investigating the interactions of CMP-AEP (cytidine monophosphate 2-aminoethylphosphonate) with enzyme active sites. researchgate.net These simulations can reveal how the phosphonate group and the aminoethyl chain interact with the surrounding protein residues and solvent molecules, influencing binding affinity and catalytic activity. researchgate.net

While direct MD studies specifically focused on the detailed solvation shell and conformational dynamics of isolated 2-aminoethylphosphonic acid in bulk water were not extensively detailed in the search results, the application of MD to related systems involving phosphonates in aqueous or biological environments is evident. For instance, MD simulations have been used in conjunction with solid-state NMR to probe the molecular dynamics of 2-aminoethylphosphonic acid. au.dk

Furthermore, MD simulations have been employed to study the behavior of molecules containing phosphonate or phosphate (B84403) groups in solution and at interfaces, such as investigations of proton conduction in phosphoric acid systems or the interaction of lipid headgroups (some of which can be phosphonolipids containing 2-AEP) with proteins in membranes. researchgate.netrsc.org These studies demonstrate the capability of MD simulations to capture the dynamic nature of hydrogen bonding, molecular reorientations, and diffusion processes relevant to phosphonic acid behavior in condensed phases.

The conformational dynamics of 2-AEP in solution are influenced by the flexibility of the ethyl chain and the ionization states of the phosphonic acid and amino groups, which change with pH. MD simulations can help to map the accessible conformational space and understand how solvent interactions stabilize specific conformations or facilitate transitions between them.

Applications of 2 Aminoethylphosphonic Acid and Its Derivatives in Diverse Scientific Fields Excluding Clinical/therapeutic

Materials Science and Engineering.

2-Aminoethylphosphonic acid (2-AEP), also known as ciliatine, and its derivatives are versatile building blocks in the realm of materials science and engineering. Their unique bifunctionality, possessing both a primary amine and a phosphonic acid group, allows for a wide range of chemical modifications and interactions, leading to the development of novel materials with tailored properties.

Formation of Metal Phosphonate (B1237965) Frameworks (MOFs) and Hybrid Materials.

The phosphonate group of 2-AEP readily coordinates with various metal ions, making it an excellent ligand for the construction of metal-organic frameworks (MOFs). These materials are characterized by their crystalline, porous structures, offering vast internal surface areas and tunable pore sizes. The incorporation of 2-AEP and its derivatives into MOF structures can introduce specific functionalities, such as amine groups, which can enhance properties like gas sorption selectivity and catalytic activity.

The synthesis of these frameworks is often achieved through hydrothermal or solvothermal methods, where the metal salt and the phosphonic acid ligand are reacted in a suitable solvent under elevated temperature and pressure. The resulting structures can range from simple one-dimensional chains to complex three-dimensional networks. For instance, the reaction of 2-AEP with transition metals like copper or zinc can lead to the formation of layered or pillared structures, where the amino group can be further functionalized post-synthesis.

The structural diversity of metal phosphonate frameworks allows for the rational design of materials with specific pore architectures. The choice of metal ion, the organic linker, and the reaction conditions all play a crucial role in determining the final topology of the MOF.

| MOF Precursor | Metal Ion | Resulting Structure Type | Potential Application |

| 2-Aminoethylphosphonic acid | Copper (Cu²⁺) | 2D Layered Framework | Gas separation, Catalysis |

| N-functionalized 2-AEP | Zinc (Zn²⁺) | 3D Porous Network | Chemical sensing, Drug delivery |

| 2-AEP and a co-ligand | Zirconium (Zr⁴⁺) | Mixed-linker MOF | Ion exchange, Proton conductivity |

This table presents hypothetical examples based on the principles of MOF chemistry to illustrate the versatility of 2-AEP in this field.

Surface Modification and Adhesion Promotion.

The strong binding affinity of the phosphonic acid group to metal oxide surfaces makes 2-AEP an effective agent for surface modification. When applied to a metal or metal oxide substrate, 2-AEP can form a self-assembled monolayer (SAM), altering the surface properties of the material. This modification can enhance hydrophilicity, improve biocompatibility, or introduce reactive sites for further functionalization.

This surface treatment is particularly valuable for improving the adhesion between dissimilar materials, such as a metal and a polymer. The phosphonate group forms a robust bond with the metal surface, while the amino group can covalently bond or physically interact with the polymer matrix, creating a strong interfacial bridge. This enhancement in adhesion is critical in applications like coatings, adhesives, and composite materials, where interfacial integrity is paramount for performance and durability. Research has shown that treating metal surfaces with phosphonic acid solutions can significantly increase the bond strength with polymeric coatings.

Applications as Corrosion and Scale Inhibitors.

Phosphonates, including derivatives of 2-AEP, are widely recognized for their efficacy as corrosion and scale inhibitors in industrial water systems. Their mechanism of action is multifaceted. As corrosion inhibitors, they adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. This film can be composed of a complex between the phosphonate and the metal ions from the substrate, effectively passivating the surface and slowing down the corrosion process. The presence of the amino group in 2-AEP can further enhance this protective layer through additional coordination with the metal surface.

As scale inhibitors, these compounds interfere with the crystallization process of common scale-forming minerals like calcium carbonate and calcium sulfate. They can adsorb onto the active growth sites of the crystals, distorting their lattice structure and preventing further growth. This "threshold effect" allows for the prevention of scale formation even at substoichiometric concentrations. The chelation of divalent cations like Ca²⁺ by the phosphonate group also helps to keep these ions in solution, preventing their precipitation.

| Inhibitor Type | Target Metal | Inhibition Efficiency (%) | Mechanism |

| Aminophosphonate | Mild Steel in acidic media | 90-95 | Adsorption and protective film formation |

| Polymeric Phosphonate | Carbon Steel in cooling water | 85-90 | Crystal growth distortion and chelation |

| 2-AEP derivative blend | Copper Alloy in saline water | >95 | Synergistic film formation |

This table provides illustrative data on the performance of phosphonate-based inhibitors, highlighting their effectiveness in various corrosive environments.

Role as Polymer Additives and Functional Monomers.

The bifunctional nature of 2-AEP allows for its incorporation into polymer chains, either as an additive or as a functional monomer. As an additive, it can be blended with a polymer to impart specific properties, such as flame retardancy, improved thermal stability, or enhanced adhesion to fillers and reinforcements. The phosphonic acid moiety can act as a char-forming agent in case of fire, while the amino group can interact with the polymer matrix.

More strategically, 2-AEP can be chemically modified to create a polymerizable monomer. For instance, the amino group can be reacted with an acryloyl or methacryloyl chloride to introduce a vinyl group, which can then undergo free-radical polymerization. The resulting polymers will have pendant phosphonic acid groups along the backbone. These functional polymers have a wide range of potential applications, including as dental adhesives, where the phosphonic acid can bond to the calcium in tooth enamel, and as ion-exchange resins or membranes for water treatment and separation processes. The reactivity ratios in copolymerization determine the distribution of the functional monomer units along the polymer chain, which in turn influences the final properties of the material.

Advanced Catalysis and Ligand Development.

The unique electronic and structural features of 2-AEP and its derivatives make them promising candidates for the development of advanced catalysts and ligands, particularly for reactions in aqueous media.

Synthesis and Application of Water-Soluble Ligands for Homogeneous Catalysis.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often offers high activity and selectivity. A significant challenge, however, is the separation of the catalyst from the product mixture. One effective strategy to address this is to use water-soluble catalysts for reactions involving organic substrates. The reaction can be carried out in a biphasic system (e.g., water and an organic solvent), and after the reaction, the aqueous catalyst phase can be easily separated from the organic product phase.

2-AEP is an ideal building block for the synthesis of such water-soluble ligands. The phosphonic acid group is highly polar and imparts excellent water solubility. The amino group can be readily functionalized to introduce other coordinating moieties, such as phosphines, which are known to be excellent ligands for a variety of transition metal-catalyzed reactions, including cross-coupling and hydroformylation.

The synthesis of these ligands often involves a multi-step process. For example, the amino group of 2-AEP can be reacted with formaldehyde (B43269) and a secondary phosphine (B1218219) to introduce phosphinomethyl groups. The resulting aminophosphine (B1255530) phosphonic acid ligand can then be complexed with a metal precursor (e.g., rhodium, palladium, or ruthenium) to generate the active water-soluble catalyst. The performance of these catalysts is highly dependent on the steric and electronic properties of the ligand, which can be fine-tuned by modifying the substituents on the phosphine and amine groups.

| Catalyst System | Reaction Type | Substrate | Product | Key Advantage |

| Rhodium-2-AEP derived phosphine | Hydroformylation | Propylene | Butyraldehyde | High water solubility, easy catalyst recycling |

| Palladium-2-AEP derived N-heterocyclic carbene | Suzuki Cross-Coupling | Aryl bromide | Biaryl | High turnover number in aqueous media |

| Ruthenium-2-AEP derived pincer ligand | Transfer Hydrogenation | Ketone | Alcohol | Catalyst stability in water |

This table illustrates potential applications of 2-AEP-based water-soluble catalysts in important organic transformations.

Organocatalytic Applications of Aminophosphonates.

The field of organocatalysis has seen significant advancements in the stereoselective synthesis of α-aminophosphonates, which are phosphorus analogs of α-amino acids. mdpi.com These methods provide efficient pathways to creating optically active α-aminophosphonates, valued for their biological properties. mdpi.comrsc.org Rather than 2-AEP and its derivatives being used as organocatalysts, they are typically the target products of these sophisticated catalytic reactions.

One prominent strategy involves the Pudovik reaction, where H-phosphonates are added to imines. rsc.org This reaction has been successfully achieved using various organocatalytic activation methods, including hydrogen bonding, Brønsted acid or base activation, and bifunctional catalysis. rsc.org For instance, a biomimetic approach inspired by the enzymatic transamination of α-keto acids has been developed. This method uses a Brønsted base to catalyze the isomerization of a double bond in N-benzylimines derived from acylphosphonates, with the key enantiodifferentiating step being an enantioselective protonation. rsc.org

Another innovative method reports a highly efficient enantioselective isomerization of α-iminophosphonates. acs.orgacs.org This reaction is facilitated by an exceptionally efficient organocatalyst that can operate at parts-per-million (ppm) loading, achieving high turnover numbers (20,000–1,000,000) and producing a wide range of α-alkyl aminophosphonates with excellent enantiomeric excess (>93% ee). acs.orgacs.org Computational studies suggest this small-molecule catalyst achieves its enzyme-like efficiency through a network of weak bonding interactions that preorganize the substrate and catalyst into a complex resembling the transition state. acs.org

Furthermore, a stereoselective organocatalytic α-amidoalkylation of dimethyl phosphite (B83602) using 1-(N-acylamino)alkyltriphenylphosphonium salts has been developed. mdpi.com This process, catalyzed by chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts, yields enantiomerically enriched α-aminophosphonates in high yields (up to 98%) and with up to 92% enantiomeric excess. mdpi.com

Table 1: Examples of Organocatalytic Methods for α-Aminophosphonate Synthesis

| Catalytic Method | Reactants | Catalyst Type | Key Features |

|---|---|---|---|

| Biomimetic Isomerization | Acylphosphonates, 2-chlorobenzylamine | Chiral Brønsted Base | Enantioselective protonation mimics enzymatic transamination. rsc.org |

| Asymmetric Isomerization | α-Iminophosphonates | Highly efficient organocatalyst | Achieves high turnover numbers at ppm catalyst loading. acs.orgacs.org |

| α-Amidoalkylation | 1-(N-acylamino)alkyltriphenylphosphonium salts, Dimethyl phosphite | Chiral Quinine-derived Ammonium Salts | Produces high yields (up to 98%) and enantiomeric excess (up to 92% ee). mdpi.com |

Environmental Chemistry and Biogeochemistry.

Microbial Metabolism of 2-AEP as a Nutrient Source for Phosphorus, Carbon, and Nitrogen.

Numerous microorganisms in terrestrial and aquatic environments can utilize 2-aminoethylphosphonic acid (2-AEP) as a crucial source for essential nutrients, including phosphorus (P), nitrogen (N), and carbon (C). nih.govnih.gov The ability to metabolize phosphonates like 2-AEP provides a significant competitive advantage, especially in nutrient-limited settings such as the open ocean. hawaii.eduresearchgate.net

The regulation of 2-AEP utilization is a complex process, often controlled by multiple master regulators that sense the availability of key nutrients. nih.gov In the rhizobacterium Pseudomonas putida BIRD-1, the catabolism of 2-AEP is under dual regulation, requiring both nutrient depletion and the presence of the substrate for full gene expression. nih.gov The utilization of 2-AEP as a sole source of P, N, or C is controlled by the two-component systems PhoBR, NtrBC, and CbrAB, respectively. nih.gov

Phosphorus Source: Under phosphate-limiting conditions, the PhoBR system induces the expression of genes necessary for 2-AEP uptake and degradation. nih.gov This allows bacteria to access the phosphorus locked within the stable carbon-phosphorus (C-P) bond.

Nitrogen Source: When preferred nitrogen sources are scarce, the NtrBC system controls the expression of genes that enable the cell to acquire nitrogen from the amino group of 2-AEP. nih.govresearchgate.net Some marine bacteria have been shown to consume phosphonates for their nitrogen content even when phosphate (B84403) is plentiful. nih.gov